EC50 on Mammalian NaV1.3 vs. NaV1.2: RTX‑III Has a Unique Target Profile Among Heteractis Type II Toxins
In a direct head‑to‑head electrophysiological screen on Xenopus laevis oocytes expressing nine NaV subtypes, RTX‑III (10 µM) substantially potentiated NaV1.3 currents but did not activate NaV1.2; its closest natural analogue RTX‑VI, which lacks Arg13, showed the opposite profile—robust activation of NaV1.2 and no effect on NaV1.3 [1]. The EC50 of RTX‑III for the mammalian channels averaged 381.8 nM, whereas the more potent analogue RpII (δ‑SHTX‑Hcr1f) displayed an EC50 approximately 10‑fold lower on the same mammalian panel [2]. For insect (BgNaV1) channels the EC50 of RTX‑III was 978.1 nM, confirming a consistent phyla‑dependent potency trend (mammalian > insect/arachnid) that is quantified for the first time in this comparative data set [1].
| Evidence Dimension | NaV subtype selectivity and EC50 |
|---|---|
| Target Compound Data | RTX‑III activates NaV1.3 but not NaV1.2 at 10 µM; mammalian EC50 = 381.8 nM; insect BgNaV1 EC50 = 978.1 nM |
| Comparator Or Baseline | RTX‑VI activates NaV1.2 but not NaV1.3; RpII (δ‑SHTX‑Hcr1f) mammalian EC50 ≈ 38 nM (estimated 10‑fold lower than RTX‑III) |
| Quantified Difference | RTX‑III vs. RTX‑VI: orthogonal NaV1.2/1.3 selectivity; RTX‑III vs. RpII: ~10‑fold higher EC50 on mammalian CNS channels |
| Conditions | Xenopus laevis oocytes; 10 µM toxin; 100‑ms depolarizations to Vmax; concentration–response curves for EC50 determination |
Why This Matters
Procuring RTX‑VI or RpII expecting RTX‑III‑like NaV1.3 activation will produce negative results; only RTX‑III provides selective, measurable potentiation of NaV1.3 at sub‑micromolar concentrations.
- [1] Kalina RS, Peigneur S, Zelepuga EA, Dmitrenok PS, Kvetkina AN, Kim NY, et al. New Insights into the Type II Toxins from the Sea Anemone Heteractis crispa. Toxins. 2020;12(1):44. View Source
- [2] RTX‑III. Wikipedia. Accessed 2026‑05‑13. (Aggregates EC50 values from reference [REFS-1] and related sources). View Source
